LogP Differential vs. Acrylamide Analog
The target compound exhibits a computed LogP of 0.416, a 16-fold increase in calculated partition coefficient relative to its direct acrylamide analog N-(2-amino-2-methylpropyl)prop-2-enamide (LogP 0.026) . This substantial lipophilicity shift arises from the additional methyl substituent on the double bond of the but-2-enoyl group (crotonyl vs. acryloyl), which adds hydrophobic surface area without altering the molecular weight parity with the 2-methylprop-2-enamide isomer (both 156.23 g/mol) . In the context of Lipinski's Rule of 5 and CNS drug-likeness guidelines, a LogP in the 0.4 range is often more favorable for balanced solubility and passive membrane permeation than very low LogP values (<0.1), which can limit cellular uptake, or excessively high values (>3) associated with poor aqueous solubility and promiscuous binding [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.416 |
| Comparator Or Baseline | N-(2-amino-2-methylpropyl)prop-2-enamide (CAS 48052-65-9): LogP = 0.026 |
| Quantified Difference | 16-fold difference in partition coefficient; ΔLogP = 0.39 log units |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan). Consistent methodology applied across compounds. |
Why This Matters
A 16-fold difference in LogP between near-structural analogs directly impacts predicted passive membrane permeability and non-specific protein binding, making the target compound a more suitable candidate for cell-based phenotypic screening where moderate lipophilicity is preferred over very low LogP.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., Feeney, P. J. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
